molecular formula C16H18N2O2 B610387 Quinolactactin A CAS No. 319917-25-4

Quinolactactin A

Cat. No.: B610387
CAS No.: 319917-25-4
M. Wt: 270.33
InChI Key: FLHQAMWKNPOTDV-NCWAPJAISA-N
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Mechanism of Action

Target of Action

Quinolactactin A is a quinolone fungal metabolite that primarily targets tumor necrosis factor (TNF) production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages . TNF is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

Mode of Action

It is known to inhibit tnf production induced by lps in murine peritoneal macrophages . This suggests that this compound may interact with the cellular mechanisms that regulate TNF production, potentially influencing the signaling pathways that lead to the production of this cytokine.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Biochemical Analysis

Biochemical Properties

Quinolactactin A plays a crucial role in biochemical reactions, particularly in the inhibition of TNF production induced by lipopolysaccharides (LPS) in murine peritoneal macrophages. The compound interacts with various enzymes and proteins, including TNF and other inflammatory mediators. The nature of these interactions involves the inhibition of TNF production, which is a key factor in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting TNF production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of TNF production by this compound leads to a reduction in inflammation and modulation of immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly TNF. By inhibiting TNF production, this compound modulates the inflammatory response at the molecular level. This inhibition is achieved through the compound’s interaction with the signaling pathways that regulate TNF production, leading to a decrease in TNF levels and subsequent reduction in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with a degradation profile that allows for sustained inhibition of TNF production over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing TNF levels and modulating inflammatory responses in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF production without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and elimination. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism. These interactions affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetic profile of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its ability to interact with target biomolecules and exert its inhibitory effects on TNF production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Quinolactactin A involves feeding experiments using 13C single-labeled precursors such as sodium [1-13C]acetate, DL-[1-13C]-isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]-anthranilate . These precursors are incorporated into the fungal culture, leading to the production of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium citrinum under controlled conditions. The fungal culture is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Quinolactactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone skeleton and the γ-lactam ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolone derivatives, while reduction can yield reduced quinolone compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of TNF production, which is not commonly observed in other quinolone derivatives. This property makes it particularly valuable for research into inflammatory processes and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQAMWKNPOTDV-NCWAPJAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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